molecular formula C24H23N5O2 B11109857 1-methyl-4-phenyl-3-(1-(quinoline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-(quinoline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11109857
M. Wt: 413.5 g/mol
InChI Key: JYOKDOXHBZGJMD-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core, a quinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline-2-carbonyl chloride, which is then reacted with piperidine to form the quinoline-2-carbonyl piperidine intermediate. This intermediate is further reacted with 1-methyl-4-phenyl-1,2,4-triazolone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring can interact with various receptors, modulating their activity. The triazolone core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in research to model Parkinson’s disease.

    Quinoline derivatives: A class of compounds with diverse biological activities, including antimalarial and anticancer properties.

    Piperidine derivatives: Compounds with various pharmacological activities, including analgesic and antipsychotic effects.

Uniqueness

1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazolone core, a quinoline moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-(quinoline-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C24H23N5O2/c1-27-24(31)29(19-8-3-2-4-9-19)22(26-27)18-13-15-28(16-14-18)23(30)21-12-11-17-7-5-6-10-20(17)25-21/h2-12,18H,13-16H2,1H3

InChI Key

JYOKDOXHBZGJMD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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